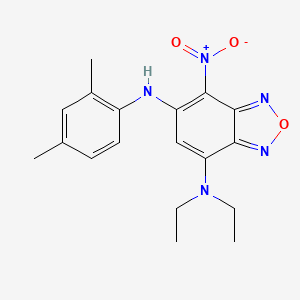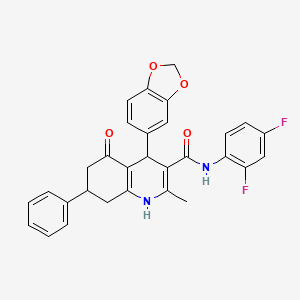![molecular formula C24H23N3O3 B11643735 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide](/img/structure/B11643735.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-苯并咪唑-2-基)苯基]-3,5-二乙氧基苯甲酰胺是一种合成的有机化合物,具有与苯甲酰胺结构相连的苯并咪唑部分。该化合物因其在药物化学、材料科学和工业化学等各个领域中的潜在应用而备受关注。苯并咪唑环以其生物活性而闻名,使该化合物成为药物开发和其他科学研究的候选者。
准备方法
合成路线和反应条件
N-[3-(1H-苯并咪唑-2-基)苯基]-3,5-二乙氧基苯甲酰胺的合成通常涉及以下步骤:
-
苯并咪唑环的形成: : 苯并咪唑环可以通过邻苯二胺与羧酸或其衍生物在酸性条件下的缩合反应合成。 例如,邻苯二胺可以与甲酸或三甲基正甲酸酯反应形成苯并咪唑核心 .
-
苯甲酰胺基团的连接: : 然后使苯并咪唑衍生物在三乙胺等碱的存在下与3,5-二乙氧基苯甲酰氯反应。该步骤涉及亲核取代,其中苯并咪唑的胺基攻击苯甲酰氯的羰基碳,形成所需的苯甲酰胺键。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大的规模上进行。这涉及优化反应条件以最大限度地提高产率和纯度,使用连续流反应器,并采用高效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
-
氧化: : 苯并咪唑环可以发生氧化反应,通常使用过氧化氢或间氯过氧苯甲酸等试剂。这些反应可以在分子中引入含氧官能团。
-
还原: : 使用钯碳 (Pd/C) 和氢气等试剂可以实现苯并咪唑环上硝基 (如果存在) 的还原。
-
取代: : 化合物中的芳香环可以发生亲电芳香取代反应。例如,可以使用硝酸和硫酸的混合物进行硝化。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 钯碳 (Pd/C),氢气。
取代: 硝酸,硫酸。
主要产物
氧化: 引入羟基或羰基。
还原: 将硝基转化为胺。
取代: 引入硝基、卤素或烷基。
科学研究应用
化学
在化学领域,N-[3-(1H-苯并咪唑-2-基)苯基]-3,5-二乙氧基苯甲酰胺被用作合成更复杂分子的构建块。其苯并咪唑核心是开发具有特定电子或光物理性质的新材料的通用支架。
生物学和医学
在生物学和医学研究中,该化合物因其作为抗菌剂、抗癌剂和抗病毒剂的潜力而被研究。 苯并咪唑环以其与各种生物靶标相互作用的能力而闻名,使其成为药物设计中宝贵的药效团 .
工业
在工业领域,该化合物可用于开发染料、颜料和其他特种化学品。其稳定性和反应性使其适用于材料科学中的各种应用。
作用机制
N-[3-(1H-苯并咪唑-2-基)苯基]-3,5-二乙氧基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。苯并咪唑环可以与酶或受体结合,抑制其活性。例如,它可能抑制微生物酶的功能,从而导致抗菌作用。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
苯并咪唑: 母体化合物,以其广泛的生物活性而闻名。
2-苯基苯并咪唑: 结构相似,但缺少苯甲酰胺基团。
3,5-二乙氧基苯甲酰胺: 缺少苯并咪唑部分。
独特性
N-[3-(1H-苯并咪唑-2-基)苯基]-3,5-二乙氧基苯甲酰胺因其苯并咪唑和苯甲酰胺官能团的组合而独一无二。这种双官能团增强了其潜在的生物活性,使其成为各种应用的多功能化合物。二乙氧基的存在进一步改变了其化学性质,与更简单的苯并咪唑衍生物相比,可能提高了其溶解度和反应性。
属性
分子式 |
C24H23N3O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-19-13-17(14-20(15-19)30-4-2)24(28)25-18-9-7-8-16(12-18)23-26-21-10-5-6-11-22(21)27-23/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,27) |
InChI 键 |
ZZKVQYACFSFRNG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11643658.png)
![2-Methyl-8-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11643664.png)
![N-(2,5-Dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11643667.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B11643672.png)
![2-methylpropyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643694.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643700.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11643716.png)
![ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643719.png)
![(2E)-5-benzyl-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11643720.png)

![2-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643733.png)

